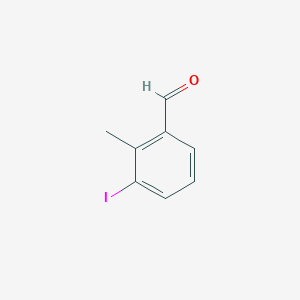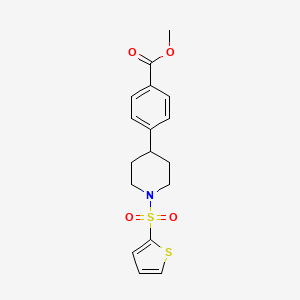
3-Iodo-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7IO . It has a molecular weight of 246.05 . It is a solid substance and its IUPAC name is 3-iodo-2-methylbenzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Iodo-2-methylbenzaldehyde is 1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 . This indicates that the compound has a benzene ring with an iodine atom and a methyl group attached to it.Physical And Chemical Properties Analysis
3-Iodo-2-methylbenzaldehyde has a density of 1.8±0.1 g/cm3 . Its boiling point is 282.4±28.0 °C at 760 mmHg . The compound has a molar refractivity of 50.7±0.3 cm3 . It has one freely rotating bond . Its polar surface area is 17 Å2 , and its molar volume is 139.4±3.0 cm3 .Applications De Recherche Scientifique
Flavor Compounds in Food
3-Iodo-2-methylbenzaldehyde is related to branched aldehydes like 2-methyl propanal and 3-methyl butanal, which are crucial for the flavor in many food products. These aldehydes emerge from amino acids and are present in both fermented and non-fermented food items. Understanding the pathways of these aldehydes' formation is key for controlling their levels, which is crucial for achieving the desired flavor profiles in food products (Smit, Engels, & Smit, 2009).
Synthesis of Vanillin
3-Iodo-2-methylbenzaldehyde is structurally similar to vanillin (4-hydroxy-3-methoxybenzaldehyde), an essential compound used extensively in the pharmaceutical, perfumery, and food flavoring industries. Detailed methodologies for synthesizing vanillin have been thoroughly reviewed, indicating the broader applications and importance of structurally similar benzaldehydes in various industries (Tan Ju & Liao Xin, 2003).
Catalytic Oxidation of Lignins
The process of catalytically oxidizing lignins into aromatic aldehydes like vanillin and syringaldehyde has been extensively reviewed. This process is affected by factors such as the nature of the lignin, oxidant, temperature, and mass transfer. The review underscores the potential of converting lignins into valuable aromatic aldehydes using catalytic oxidation, which is closely related to the chemical properties and applications of 3-Iodo-2-methylbenzaldehyde (Tarabanko & Tarabanko, 2017).
Antimalarial Activity
In the context of marine-derived natural products, aromatic compounds like p-hydroxybenzaldehyde have shown significant antimalarial activity. This underscores the broader potential of structurally related benzaldehydes, such as 3-Iodo-2-methylbenzaldehyde, in the development of antimalarial agents (Wright et al., 1996).
Organic Synthesis and Green Chemistry
3-Iodo-2-methylbenzaldehyde is structurally analogous to other aldehydes used in organic synthesis. For instance, recent advancements in the three-component cyclocondensation of dimedone with aldehydes and malononitrile for constructing tetrahydrobenzo[b]pyrans highlight the significance of such aldehydes in organic chemistry. These reactions often employ green solvents and environmentally friendly catalysts, aligning with the principles of green chemistry (Kiyani, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.
Propriétés
IUPAC Name |
3-iodo-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGFLJRDRKUCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-methylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)


![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)

![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)

![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)